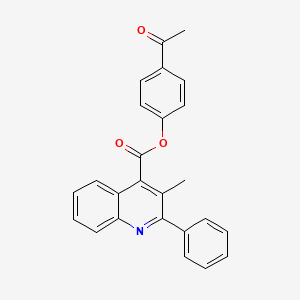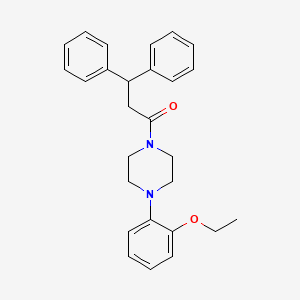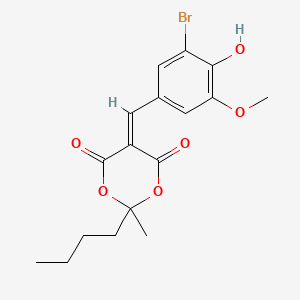
N-cyclooctyl-N'-1,3-thiazol-2-ylethanediamide
Vue d'ensemble
Description
N-cyclooctyl-N'-1,3-thiazol-2-ylethanediamide (CTE) is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTE is a small molecule inhibitor of the protein-protein interaction between BRD4 and acetylated histones. This interaction is essential for the transcriptional activation of genes, making CTE a promising candidate for cancer therapy and other diseases related to gene expression.
Mécanisme D'action
The mechanism of action of N-cyclooctyl-N'-1,3-thiazol-2-ylethanediamide involves the inhibition of the protein-protein interaction between BRD4 and acetylated histones. This interaction is essential for the transcriptional activation of genes that promote cancer cell growth. By blocking this interaction, this compound can reduce the growth and proliferation of cancer cells. This compound also has anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells by blocking the interaction between BRD4 and acetylated histones. In vivo studies have shown that this compound can reduce the growth of tumors in mice. This compound has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-cyclooctyl-N'-1,3-thiazol-2-ylethanediamide in lab experiments include its specificity for the protein-protein interaction between BRD4 and acetylated histones, making it a useful tool for studying the role of this interaction in cancer cell growth. The limitations of using this compound in lab experiments include its challenging synthesis process, which requires expertise in organic chemistry and proper equipment to ensure a high yield and purity of the compound.
Orientations Futures
The potential future directions for N-cyclooctyl-N'-1,3-thiazol-2-ylethanediamide research are vast. One potential direction is the development of this compound analogs with improved efficacy and specificity. Another potential direction is the use of this compound in combination with other cancer therapies to enhance their effectiveness. Additionally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields, including cancer therapy and the treatment of inflammatory diseases. The synthesis of this compound is a challenging process that requires expertise in organic chemistry and proper equipment to ensure a high yield and purity of the compound. The mechanism of action of this compound involves the inhibition of the protein-protein interaction between BRD4 and acetylated histones, reducing the growth and proliferation of cancer cells and reducing the production of pro-inflammatory cytokines. The advantages of using this compound in lab experiments include its specificity for the protein-protein interaction between BRD4 and acetylated histones, while the limitations include its challenging synthesis process. The potential future directions for this compound research are vast, including the development of this compound analogs with improved efficacy and specificity and the use of this compound in combination with other cancer therapies to enhance their effectiveness.
Applications De Recherche Scientifique
The potential applications of N-cyclooctyl-N'-1,3-thiazol-2-ylethanediamide in scientific research are vast. This compound has been shown to inhibit the growth of cancer cells by blocking the interaction between BRD4 and acetylated histones. This interaction is essential for the transcriptional activation of genes that promote cancer cell growth. By inhibiting this interaction, this compound can reduce the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
Propriétés
IUPAC Name |
N-cyclooctyl-N'-(1,3-thiazol-2-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c17-11(12(18)16-13-14-8-9-19-13)15-10-6-4-2-1-3-5-7-10/h8-10H,1-7H2,(H,15,17)(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBRWMIODCDDBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367310 | |
| Record name | N-cyclooctyl-N'-(1,3-thiazol-2-yl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5648-45-3 | |
| Record name | N-cyclooctyl-N'-(1,3-thiazol-2-yl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4887795.png)

![2-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-5-methoxybenzamide](/img/structure/B4887812.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-methylbenzyl)benzamide](/img/structure/B4887828.png)
![2-[8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-2,4-dioxo-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]dec-3-yl]acetamide](/img/structure/B4887833.png)


![2-[(dibenzo[b,d]furan-3-ylimino)methyl]-4,6-diiodophenol](/img/structure/B4887857.png)

![cyclohexyl 2-[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4887877.png)

![1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4887891.png)
![N-[3-(2-furoylamino)-2,2-dimethylpropyl]-2-furamide](/img/structure/B4887901.png)
![2-{[2-(2,6-diisopropylphenoxy)ethyl]amino}ethanol](/img/structure/B4887907.png)